molecular formula C₆H₁₂N₂O₃ B1141173 2,6-Diamino-6-oxohexanoic acid CAS No. 34218-76-3

2,6-Diamino-6-oxohexanoic acid

Cat. No. B1141173
CAS RN: 34218-76-3
M. Wt: 160.17
InChI Key:
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Description

Synthesis Analysis

Research on the anaerobic degradation of lysine has revealed that 2,6-Diamino-6-oxohexanoic acid can be formed through the cobamide coenzyme-dependent migration of an amino group in a process involving β-lysine to 3,5-diaminohexanoate conversion (Tsai & Stadtman, 1968). Additionally, studies on 6-aryl-4-oxohexanoic acids have provided insights into the synthesis techniques and the potential bioactivity of related compounds, indicating a broader chemical utility for derivatives of this compound (Abouzid et al., 2007).

Molecular Structure Analysis

The solid-state structures of compounds related to this compound, such as solvates and molecular adducts with various aliphatic dicarboxylic acids, have been thoroughly investigated to understand their assembly and interaction patterns (Nandy et al., 2016). These studies reveal the compound's ability to form diverse supramolecular structures, highlighting its structural versatility and potential for creating complex materials.

Chemical Reactions and Properties

Research on the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid has demonstrated the potential for bio-based production methods, showing the enzymatic conversion with high yield, which underscores the chemical reactivity and potential applications of this compound and its derivatives (Yamada et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of this compound per se were not identified in the search, research on closely related compounds provides insights into their solid-state structures, melting points, and other physical characteristics that can be inferred for this compound by analogy. The crystalline structures and hydrogen bonding patterns of similar compounds offer a basis for understanding the physical properties of this compound (Feeder & Jones, 1994).

Chemical Properties Analysis

The reactivity and interaction with various reagents highlight the chemical versatility of this compound and its derivatives. Studies demonstrate its involvement in the formation of complex organic structures and its potential as a building block in synthetic chemistry, which is evident from its reactivity patterns and the ability to form stable molecular structures in various chemical environments (Bussolotti et al., 1991).

Scientific Research Applications

Oxidation and Chemical Synthesis

2,6-Diamino-6-oxohexanoic acid, also known as lysine, is explored in various chemical synthesis processes. For instance, Atlamsani, Brégeault, and Ziyad (1993) discuss the oxidation of 2-methylcyclohexanone to produce 6-oxoheptanoic acid, a compound related to this compound, by using heteropolyanions (Atlamsani, Brégeault, & Ziyad, 1993). Additionally, the synthesis of similar compounds, like 6-(4-chlorophenylamino)6-oxohexanoic acid, has been studied for their crystal structures, contributing to our understanding of this type of chemical structure (Feeder & Jones, 1994).

Spectrofotometric Analysis

Spectrofotometric methods have been validated for determining the quantitative composition of substances like (S)-2,6-diaminohexanoic acid. This kind of analysis is crucial for accurately measuring and characterizing chemical substances in research settings (Kucherenko Lyudmila Ivanovna, Idnenko Oleksandr Sergeevich, & Khromylova Olga Vladimirovna, 2018).

Enzymatic Production Methods

In the field of biotechnology, there's significant interest in enzymatic methods for producing chemicals. For example, Yamada et al. (2017) developed an enzymatic method using Phialemonium sp. AIU 274 for producing 6-oxohexanoic acid from 6-aminohexanoic acid (Yamada, Ooe, Sasaki, Miyazaki, & Isobe, 2017).

Analytical Chemistry and Mass Spectrometry

Mass spectrometry is another area where this compound finds application. Kanawati et al. (2007) discuss the characterization of monocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid, highlighting the importance of these compounds in analytical chemistry (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Mechanism of Action

Target of Action

AIU 274 . This enzyme plays a crucial role in the oxidation of ω-amino compounds .

Mode of Action

The mode of action of 2,6-Diamino-6-oxohexanoic acid involves its interaction with the ω-AOX enzyme. The ω-AOX enzyme catalyzes the oxidative deamination of long- and medium-chain substrates, resulting in the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid . This suggests that this compound might undergo a similar reaction.

Biochemical Pathways

It’s known that the compound can be produced from 6-aminohexanoic acid via an enzymatic method . This process involves the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid, which could potentially affect various biochemical pathways related to amino acid metabolism.

Result of Action

The compound’s interaction with the ω-aox enzyme and its role in the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid suggest that it may have significant effects on cellular metabolism .

Action Environment

It’s known that enzymatic reactions can be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name

2,6-diamino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJSUQQZGCHHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346546
Record name D,L-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34218-76-3
Record name D,L-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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